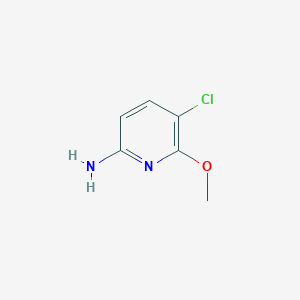

5-Chloro-6-methoxypyridin-2-amine

Description

Properties

IUPAC Name |

5-chloro-6-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMVCBQUZNYTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700825 | |

| Record name | 5-Chloro-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742070-74-2 | |

| Record name | 5-Chloro-6-methoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742070-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the desired product . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxypyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-6-methoxypyridin-2-amine is primarily studied for its role as a building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promising activity against multiple targets, including kinases and bacterial infections.

Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor. For instance, modifications of related pyridine derivatives have been explored for their activity against BCR-ABL1 and cSRC kinases, which are implicated in cancer progression. The compound's structural analogs have demonstrated improved efficacy in overcoming drug resistance associated with P-glycoprotein (P-gp) overexpression in certain leukemia cell lines .

Table 1: Comparative Efficacy of Pyridine Derivatives Against Kinases

| Compound | Target Kinase | IC50 (nM) | Relative Resistance Improvement |

|---|---|---|---|

| This compound | BCR-ABL1 | < 1 | 300-fold |

| Bosutinib | BCR-ABL1 | - | Reference |

| Imatinib | BCR-ABL1 | - | 60-fold improvement |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Derivatives of this compound have shown efficacy comparable to standard antibiotics like ampicillin and isoniazid, making them potential candidates for treating bacterial infections.

Table 2: Antimicrobial Activity of Compound Derivatives

| Compound Derivative | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 4 µg/mL |

| Derivative B | S. aureus | 8 µg/mL |

| This compound | Mycobacterium tuberculosis | Similar to isoniazid |

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its functional groups allow for diverse chemical modifications, facilitating the development of new therapeutic agents.

Synthesis of CDK Inhibitors

The compound has been utilized in the synthesis of cyclin-dependent kinase (CDK) inhibitors, which are critical in cancer therapy. The strategic incorporation of the pyridine moiety enhances the bioactivity and selectivity of these inhibitors .

Case Study: Meriolin Synthesis

In a study focusing on the synthesis of Meriolin, a potent CDK inhibitor, this compound was employed as a precursor. The resulting compounds exhibited significant anti-proliferative activity against various cancer cell lines.

Computational Studies and Structure Activity Relationship (SAR)

Computational approaches have been pivotal in understanding the structure-activity relationships (SAR) of this compound derivatives. By modeling interactions with biological targets, researchers can predict and enhance the efficacy of new compounds.

Molecular Docking Studies

Molecular docking studies have indicated that specific substitutions on the pyridine ring can significantly enhance binding affinity to target proteins, such as kinases involved in cancer pathways . These insights guide the design of more potent analogs.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxypyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 5-Chloro-6-methoxypyridin-2-amine with structurally related pyridine and pyrimidine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₆ClN₂O | 157.58 | Cl (5), OCH₃ (6), NH₂ (2) | Pyridine core with electron-withdrawing Cl and donating OCH₃ |

| 6-Chloro-5-methylpyridin-2-amine | C₆H₇ClN₂ | 142.60 | Cl (6), CH₃ (5), NH₂ (2) | Methyl group increases hydrophobicity vs. methoxy |

| 4-Chloro-6-methoxypyrimidin-2-amine | C₅H₅ClN₃O | 170.57 | Cl (4), OCH₃ (6), NH₂ (2) | Pyrimidine core with altered ring electronics |

| 5-Ethoxy-6-methylpyridin-2-amine | C₈H₁₁N₂O | 151.18 | OC₂H₅ (5), CH₃ (6), NH₂ (2) | Ethoxy group extends alkyl chain vs. methoxy |

| 5-Chloro-6-[(dimethylamino)methyl]pyridin-2-amine | C₈H₁₂ClN₃ | 185.65 | Cl (5), CH₂N(CH₃)₂ (6), NH₂ (2) | Basic dimethylamino group enhances solubility |

Physicochemical and Crystallographic Properties

- This compound: No crystallographic data are provided, but its methoxy group likely participates in hydrogen bonding, similar to 4-Chloro-6-methoxypyrimidin-2-amine, which forms a co-crystal with succinic acid via N–H···O interactions .

- 4,6-Dichloro-5-methoxypyrimidine : Exhibits Cl···N halogen bonding (3.09–3.10 Å), stabilizing its crystal lattice . This contrasts with pyridine analogs, where such interactions are less common.

- 6-Chloro-5-methylpyridin-2-amine : Lacks oxygen-based substituents, reducing polarity compared to the methoxy-containing target compound .

Key Research Findings

Substituent Effects : Methoxy groups enhance steric bulk and electronic donation compared to methyl or halogens, influencing binding affinity in enzyme inhibition .

Crystal Engineering : Halogen and hydrogen bonding in pyrimidine derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine) enable predictable crystal packing, aiding in formulation studies .

Biological Activity : Chloro-methoxy pyridines are underrepresented in clinical candidates but show promise in early-stage drug discovery, as evidenced by their inclusion in protein degrader building blocks .

Biological Activity

5-Chloro-6-methoxypyridin-2-amine is a heterocyclic amine with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound has garnered attention for its applications in anti-inflammatory, antimicrobial, and anticancer therapies.

The molecular formula of this compound is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol. Its structure features a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring, which are critical for its reactivity and biological interactions.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. Research indicates that it possesses moderate antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, derivatives of this compound exhibited efficacy comparable to standard antibiotics like ampicillin and isoniazid .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | ≤0.06 μg/mL |

| Derivative A | MRSA | Comparable to ampicillin |

| Derivative B | Enterococcus faecalis | Effective against vancomycin-resistant strains |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer models. For instance, certain derivatives demonstrated significant tumor growth inhibition in xenograft models of head and neck cancer . The mechanism appears to involve modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Case Study: Tumor Growth Inhibition

In a study involving mouse xenograft models, a specific derivative of this compound was shown to reduce tumor size significantly compared to control groups. The treatment led to a reduction in cell proliferation markers and an increase in apoptotic cells, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses and microbial growth. For example, it may inhibit enzymes that play a role in the inflammatory cascade or interfere with bacterial membrane integrity .

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions. The compound's reactivity includes nucleophilic substitution reactions due to the presence of the chlorine atom, which can be leveraged to create more complex derivatives with enhanced biological activities.

Q & A

Q. What are the recommended methods for crystallizing 5-Chloro-6-methoxypyridin-2-amine to obtain high-quality single crystals?

Crystallization via slow evaporation of a polar aprotic solvent, such as acetonitrile, is a common method for pyridine derivatives. For example, in structurally similar compounds like 4,6-dichloro-5-methoxypyrimidine, slow evaporation of acetonitrile yielded colorless blocks suitable for X-ray diffraction . Key parameters include:

- Solvent selection : Acetonitrile or ethanol due to moderate polarity.

- Temperature : Room temperature (293–298 K) to avoid rapid nucleation.

- Evaporation rate : Controlled by partially sealing the vial to allow gradual solvent loss.

Post-crystallization, validate crystal quality using polarization microscopy or preliminary X-ray screening.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

A combined approach is recommended:

- NMR : and NMR to confirm substitution patterns (e.g., methoxy and chloro groups). For pyridine analogs, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear at δ 6.5–8.5 ppm .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., theoretical MW = 158.59 g/mol for CHClNO) .

- FT-IR : Peaks at ~3300 cm (N-H stretch), 1250 cm (C-O of methoxy), and 750 cm (C-Cl) .

Advanced Questions

Q. How should researchers address discrepancies in crystallographic refinement for halogen-substituted pyridines like this compound?

Discrepancies often arise from disordered halogen atoms or hydrogen bonding. Mitigation strategies include:

- Refinement software : Use SHELXL with a riding model for hydrogen atoms (C–H = 0.93–0.96 Å, U(H) = 1.2–1.5×U(C)) .

- Halogen handling : Apply anisotropic displacement parameters for Cl atoms and validate Cl···N interactions (e.g., distances ~3.09–3.10 Å) using Mercury software .

- Data quality : Ensure data-to-parameter ratio >10 and R-factor <0.05 for high-resolution datasets .

Q. What intermolecular interactions dominate the crystal packing of chloro-methoxy pyridine derivatives, and how can they be experimentally validated?

Intermolecular Cl···N and Cl···Cl interactions are critical. For example:

- Cl···N interactions : Observed at ~3.09–3.10 Å in 4,6-dichloro-5-methoxypyrimidine, forming 3D frameworks .

- π-π stacking : Aromatic rings may stack with centroid distances of 3.5–4.0 Å.

Validation methods : - X-ray crystallography : Refine Hirshfeld surfaces to quantify interaction contributions.

- DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-311++G(d,p)) .

Q. How can researchers design pharmacological activity assays for this compound based on structurally related compounds?

Adopt a scaffold-based approach:

- Antimicrobial screening : Follow protocols for pyrimidine analogs, such as broth microdilution (MIC against S. aureus and C. albicans) .

- Dose range : 10–100 µg/mL in DMSO, with ampicillin/clotrimazole as positive controls.

- Data analysis : Use IC values and time-kill assays to assess potency.

Note : Prioritize cytotoxicity testing (e.g., MTT assay on HEK-293 cells) due to potential halogen toxicity .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Key challenges include co-elution of polar byproducts and halogenated degradation products. Solutions:

- HPLC method : Use a C18 column with mobile phase A (0.1% TFA in HO) and B (acetonitrile), gradient 10–90% B over 20 min .

- Detection : UV at 254 nm for chloro-substituted aromatics.

- Validation : Spike recovery tests for impurities (e.g., 5-chloro-2-aminopyridine) at 0.1–1.0% levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.